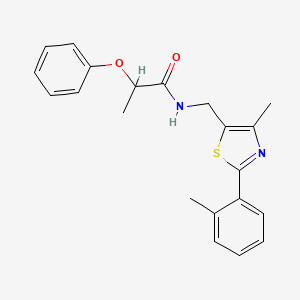

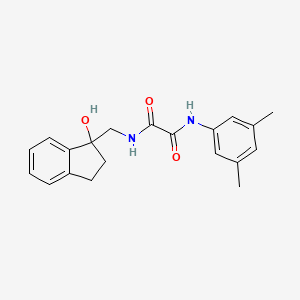

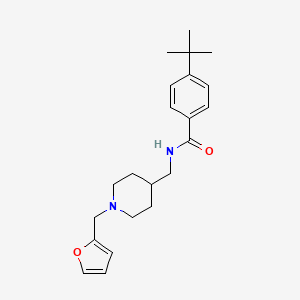

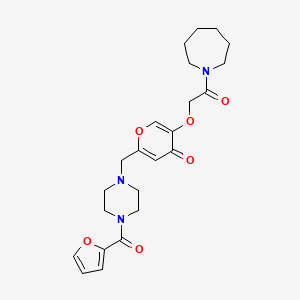

![molecular formula C20H21NO4 B2575847 Ethyl 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}hexanoate CAS No. 300815-53-6](/img/structure/B2575847.png)

Ethyl 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}hexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

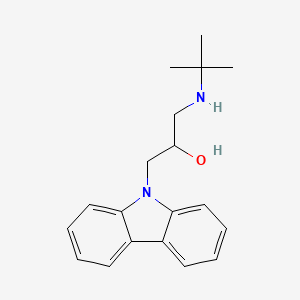

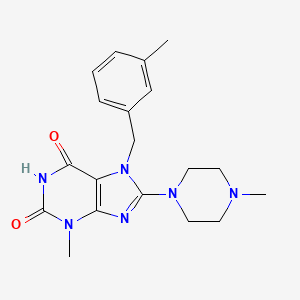

Ethyl 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}hexanoate is a chemical compound with the CAS Number: 300815-53-6 . It has a molecular weight of 339.39 . The IUPAC name for this compound is ethyl 6- (1,3-dioxo-1H-benzo [de]isoquinolin-2 (3H)-yl)hexanoate .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C20H21NO4/c1-2-25-17 (22)12-4-3-5-13-21-19 (23)15-10-6-8-14-9-7-11-16 (18 (14)15)20 (21)24/h6-11H,2-5,12-13H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications

Synthesis and Biological Activity

A significant area of research on this compound involves its synthesis and potential biological activity. Studies have delved into creating novel N-substituted ethyl compounds with a focus on their cytotoxic properties in various cell lines. One such study by Kuran et al. (2013) synthesized a series of new N-substituted ethyl compounds, testing their cytotoxic properties in K562 and HeLa cells, indicating potential applications in cancer research Kuran et al., 2013.

Crystal Structure Analysis

Research into the crystal structure of related compounds offers insights into their molecular configuration, which is crucial for understanding their chemical behavior and potential applications. For instance, Ramazani et al. (2007) analyzed the crystal structure of a related compound, revealing details about its monoclinic space group and extensive three-dimensional system of interactions Ramazani et al., 2007.

Synthesis from Biomass-Derived Levulinic Acid

Another area of interest is the environmentally benign synthesis of related tricyclic compounds from renewable sources. Jha et al. (2013) developed a transition-metal free synthesis method for polycyclic compounds from levulinic acid, demonstrating an approach that is both efficient and environmentally friendly Jha et al., 2013.

Copolymerization in Polymer Chemistry

In polymer chemistry, the related compounds are explored for their potential in copolymerization processes. Leone et al. (2014) studied the copolymerization of ethylene with α-olefins and cyclic olefins, highlighting the role of similar compounds in creating new polymer materials Leone et al., 2014.

Cleavage of Heterocyclic Sulfones

The role of related compounds in the cleavage of heterocyclic sulfones represents another area of research. Wnuk et al. (2000) described a methodology using related compounds for the removal of the sulfone moiety, a significant step in organic synthesis Wnuk et al., 2000.

Safety and Hazards

Properties

IUPAC Name |

ethyl 6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-25-17(22)12-4-3-5-13-21-19(23)15-10-6-8-14-9-7-11-16(18(14)15)20(21)24/h6-11H,2-5,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTNERYONFVSNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801331604 |

Source

|

| Record name | ethyl 6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203972 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

300815-53-6 |

Source

|

| Record name | ethyl 6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2575764.png)

![3-[2-(2-amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2575766.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2575771.png)

![5-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2575785.png)